2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. The starting materials often include 2-chlorobenzyl chloride, allyl bromide, and phenylacetic acid. The synthesis process may involve the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the Chlorophenyl Group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the Sulfanyl Linkage:
Final Coupling: The final step involves coupling the intermediate with phenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl methyl sulfone: Similar in structure but lacks the triazole ring and sulfanyl linkage.
4-Phenyl-1,2,4-triazole derivatives: Share the triazole ring but differ in other substituents.
Uniqueness
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is unique due to its combination of a triazole ring, chlorophenyl group, and sulfanyl linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS2/c1-2-12-26-19(14-28-13-16-8-6-7-11-18(16)22)24-25-21(26)29-15-20(27)23-17-9-4-3-5-10-17/h2-11H,1,12-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVBSKFUNNBVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CSCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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